4-Bromo-L-phenylalanine

説明

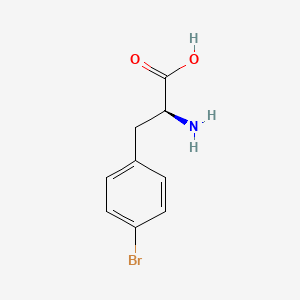

4-Bromo-L-phenylalanine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.088. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Development

4-Bromo-L-phenylalanine is extensively utilized in the synthesis of novel pharmaceuticals. Its ability to influence neurotransmitter pathways makes it particularly valuable in developing treatments for neurological disorders. For instance, researchers have explored its potential in enhancing drug formulations aimed at improving the efficacy of therapies for conditions such as Parkinson's disease and depression .

Biochemical Research

In biochemical research, this compound serves as a vital tool for studying protein interactions and enzyme functions. It aids scientists in understanding complex biological processes by modifying proteins to investigate their behavior under various conditions. This compound is instrumental in elucidating mechanisms of enzyme action and substrate specificity .

Peptide Synthesis

The compound is frequently incorporated into peptide sequences to enhance their stability and bioactivity. By modifying peptides with this compound, researchers can create more robust therapeutic agents that exhibit improved pharmacological properties. This application is particularly relevant in the development of peptide-based drugs targeting specific diseases .

Antibody Production

This compound is also used in the production of specific antibodies, which are crucial for diagnostic techniques and disease detection. Its incorporation into antibodies can improve their specificity and affinity for target antigens, thus enhancing the sensitivity of assays used in clinical diagnostics .

Material Science

In material science, this compound contributes to the development of advanced materials, particularly polymers with unique properties. Researchers utilize this compound to engineer materials that can be applied in various industrial contexts, including electronics and biocompatible substances for medical applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound across different applications:

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution (SN2/SN1), enabling functional group transformations. Key reactions include:

Mechanistic Insight :

The bromine’s electronegativity polarizes the C–Br bond, facilitating attack by nucleophiles (e.g., OH⁻, NH₃, SH⁻). Steric hindrance from the phenyl group favors SN1 mechanisms in polar solvents like DMF.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 24h

-

Partners : Aryl/heteroaryl boronic acids

-

Products : Biaryl-modified phenylalanine derivatives

-

Yield : 70–85%

Example :

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃ (2 mol%), Xantphos, Cs₂CO₃, toluene, 110°C

-

Partners : Primary/secondary amines

-

Products : 4-Aminoaryl-L-phenylalanine analogs

Biochemical Interactions

This compound inhibits dehydrogenase enzymes through competitive binding:

| Enzyme | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| Glutamate dehydrogenase | 12.3 ± 1.5 | Blocks substrate entry via steric clash | |

| Lactate dehydrogenase | 28.7 ± 3.2 | Distorts NADH-binding pocket |

Structural Analysis :

X-ray crystallography reveals that the bromophenyl group occupies hydrophobic pockets, displacing cofactors like NAD⁺ .

Oxidation and Reduction

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | 4-Bromo-L-phenylglyoxylic acid | Overoxidation to CO₂ occurs at >110°C |

| Reduction | H₂ (1 atm), Pd/C, EtOH | L-Phenylalanine | Quantitative debromination |

Photochemical Reactions

Under UV light (254 nm), the C–Br bond undergoes homolytic cleavage, generating phenyl radicals. These intermediates participate in:

特性

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24250-84-8 | |

| Record name | 4-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。